molecular formula C8H11N3 B583150 N-cyclobutylpyrimidin-2-amine CAS No. 151390-02-2

N-cyclobutylpyrimidin-2-amine

Cat. No.: B583150
CAS No.: 151390-02-2
M. Wt: 149.197
InChI Key: MTCKIZRCOIKWSW-UHFFFAOYSA-N
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Description

N-cyclobutylpyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutylpyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

N-cyclobutylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclobutylpyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

    2-aminopyrimidine: Shares the pyrimidine core but lacks the cyclobutyl group.

    N-arylpyrimidin-2-amine: Contains an aryl group instead of the cyclobutyl group.

Uniqueness: N-cyclobutylpyrimidin-2-amine is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-cyclobutylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-3-7(4-1)11-8-9-5-2-6-10-8/h2,5-7H,1,3-4H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCKIZRCOIKWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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